One of the most prominent applications of TRIS maleate salt is its ability to act as a buffer. Buffers are crucial in scientific research for maintaining a stable pH (acidity or alkalinity) in various solutions. TRIS maleate salt exhibits excellent buffering capacity, particularly in the physiological pH range (around 7.0-7.4) []. This makes it ideal for applications such as:
Beyond its buffering capacity, TRIS maleate salt finds application in various other scientific research areas:
TRIS maleate salt, also known as Tris(hydroxymethyl)aminomethane maleate salt or Tromethamine maleate salt, is a white, crystalline compound formed by the interaction of TRIS (Tris(hydroxymethyl)aminomethane) and maleic acid [, ]. TRIS is a well-known buffer used in biological research due to its ability to maintain a stable pH. Maleic acid, on the other hand, is a dicarboxylic acid. While TRIS maleate salt itself is not as widely used as TRIS, it finds some applications as a potential synthetic intermediate in organic chemistry [].
TRIS maleate salt has a 1:1 stoichiometry between TRIS and maleic acid []. The structure consists of a central TRIS molecule (NH2C(CH2OH)3) with a positively charged nitrogen atom. This nitrogen interacts with the two carboxylate groups (COO-) of maleic acid through ionic bonding, forming a salt []. The key features of the molecule include the presence of three primary alcohols (CH2OH) attached to the central nitrogen in TRIS and the double bond (C=C) between the two carboxylic acid groups in maleic acid [].
TRIS maleate salt can be synthesized by reacting TRIS with maleic acid in an aqueous solution. The reaction would involve the transfer of a proton from the carboxylic acid group of maleic acid to the amine group of TRIS, leading to the formation of the ionic salt [].
Under strong acidic or basic conditions, TRIS maleate salt could decompose. TRIS itself is stable in a wide pH range (pH 7.0-9.0) but can decompose at very high or low pH []. Maleic acid can undergo hydrolysis in water, breaking down into fumaric acid (isomer of maleic acid) [].
TRIS maleate salt is not widely used in biological research, and there is no reported specific mechanism of action.